DM1-Peg4-dbco
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DM1-Peg4-dbco is a drug-linker conjugate that combines the potent microtubulin inhibitor mertansine (DM1) with the DBCO-PEG4-Ahx linker. This compound is primarily used in the development of antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic drugs specifically to cancer cells, thereby minimizing systemic toxicity and improving therapeutic efficacy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DM1-Peg4-dbco involves the conjugation of mertansine (DM1) with the DBCO-PEG4-Ahx linker. The process typically includes the following steps:
Activation of DM1: DM1 is activated using a suitable reagent to form a reactive intermediate.
Conjugation with DBCO-PEG4-Ahx: The activated DM1 is then reacted with the DBCO-PEG4-Ahx linker under controlled conditions to form the final conjugate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of DM1 and DBCO-PEG4-Ahx are synthesized and purified.
Conjugation: The bulk quantities are then conjugated using optimized reaction conditions to ensure high yield and purity.
Purification and Quality Control: The final product is purified using techniques such as chromatography and undergoes rigorous quality control to ensure consistency and safety
化学反应分析
Types of Reactions
DM1-Peg4-dbco undergoes several types of chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This click chemistry reaction involves the DBCO group reacting with azide-tagged molecules to form stable triazole linkages.
Hydrolysis: The compound can undergo hydrolysis under certain conditions, leading to the breakdown of the linker.
Common Reagents and Conditions
SPAAC Reaction: This reaction typically occurs in aqueous buffer or organic solvents at room temperature without the need for a copper catalyst.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or under acidic or basic conditions.
Major Products Formed
Triazole Linkages: The primary product of the SPAAC reaction is a stable triazole linkage.
Degradation Products: Hydrolysis can lead to the formation of various degradation products, depending on the specific conditions.
科学研究应用
DM1-Peg4-dbco has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of antibody-drug conjugates for targeted drug delivery
Biology: Employed in bioconjugation techniques to label and track biomolecules
Medicine: Integral in the development of targeted cancer therapies, reducing systemic toxicity and improving efficacy
Industry: Utilized in the production of ADCs for pharmaceutical applications
作用机制
DM1-Peg4-dbco exerts its effects through the following mechanisms:
Microtubulin Inhibition: Mertansine (DM1) inhibits microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells
Targeted Delivery: The DBCO-PEG4-Ahx linker facilitates the targeted delivery of DM1 to cancer cells by conjugating with antibodies that specifically bind to cancer cell markers
SPAAC Reaction: The DBCO group undergoes SPAAC with azide-tagged molecules, enabling the formation of stable triazole linkages and efficient drug delivery.
相似化合物的比较
DM1-Peg4-dbco is unique due to its combination of mertansine (DM1) and the DBCO-PEG4-Ahx linker. Similar compounds include:
Auristatins: Another class of microtubulin inhibitors used in ADCs.
Duocarmycins: DNA-damaging agents used in ADCs.
Pyrrolobenzodiazepines: DNA-damaging agents with high potency.
Camptothecins: Topoisomerase inhibitors used in ADCs.
Daunorubicins/Doxorubicins: Anthracycline antibiotics used in ADCs.
This compound stands out due to its specific linker chemistry, which allows for efficient and targeted drug delivery with minimal systemic toxicity .
属性
分子式 |
C63H80ClN5O16 |
---|---|
分子量 |
1198.8 g/mol |
IUPAC 名称 |
[(2R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[4-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]butanoyl-methylamino]propanoate |
InChI |
InChI=1S/C63H80ClN5O16/c1-41-15-13-20-52(78-8)63(76)39-51(83-61(75)66-63)42(2)59-62(4,85-59)53(38-57(73)68(6)49-36-44(35-41)37-50(77-7)58(49)64)84-60(74)43(3)67(5)55(71)21-14-27-79-29-31-81-33-34-82-32-30-80-28-26-65-54(70)24-25-56(72)69-40-47-18-10-9-16-45(47)22-23-46-17-11-12-19-48(46)69/h9-13,15-20,36-37,42-43,51-53,59,76H,14,21,24-35,38-40H2,1-8H3,(H,65,70)(H,66,75)/b20-13+,41-15+/t42-,43+,51?,52-,53+,59?,62+,63+/m1/s1 |
InChI 键 |
KNGFBSMTZQRQKS-UXUCKKCRSA-N |
手性 SMILES |
C[C@@H]1C2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4(C1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCOCCOCCOCCOCCNC(=O)CCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C)\C)OC)(NC(=O)O2)O |
规范 SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCOCCOCCOCCOCCNC(=O)CCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C)C)OC)(NC(=O)O2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。